molecular formula C6H3ClIN3 B13454244 3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine

3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine

Cat. No.: B13454244
M. Wt: 279.46 g/mol
InChI Key: YCZSLXKOBRAPFT-UHFFFAOYSA-N
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Description

3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine is a heterocyclic compound that contains both chlorine and iodine atoms

Preparation Methods

The synthesis of 3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might involve the use of pyrrole derivatives and subsequent halogenation steps to introduce the chlorine and iodine atoms . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and controlled reaction environments.

Chemical Reactions Analysis

3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine can undergo various chemical reactions, including:

Common reagents for these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine can be compared with other pyrrolopyridazine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C6H3ClIN3

Molecular Weight

279.46 g/mol

IUPAC Name

3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine

InChI

InChI=1S/C6H3ClIN3/c7-5-1-4-6(11-10-5)3(8)2-9-4/h1-2,9H

InChI Key

YCZSLXKOBRAPFT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NN=C1Cl)C(=CN2)I

Origin of Product

United States

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